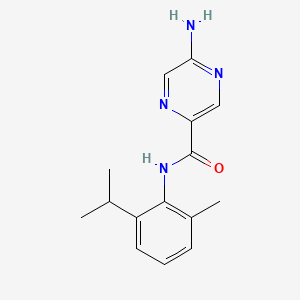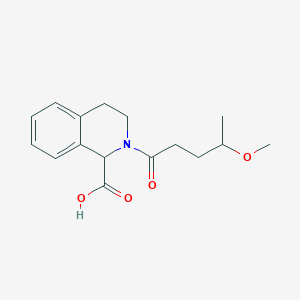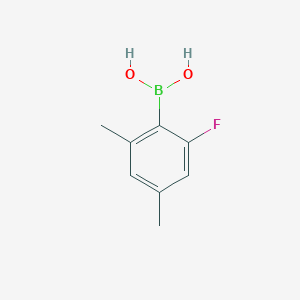![molecular formula C15H18BrNO3 B6631116 4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a 4-bromo-3-methylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of 4-Bromo-3-methylbenzoic Acid: This can be achieved through the bromination of 3-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Amidation Reaction: The 4-bromo-3-methylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with cyclohexylamine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and amidation reactions, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, forming a carboxylic acid derivative.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-[(4-Bromo-3-carboxybenzoyl)amino]cyclohexane-1-carboxylic acid.
Reduction: 4-[(4-Bromo-3-methylphenyl)amino]cyclohexane-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s structure suggests potential biological activity, particularly in the inhibition of enzymes or receptors due to the presence of the bromine atom and the amide linkage. It may be explored for its effects on various biological pathways.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its ability to undergo various chemical reactions allows for the creation of derivatives with enhanced biological activity and specificity.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure contributes to the properties of these materials, such as thermal stability and mechanical strength.
作用機序
The mechanism by which 4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The bromine atom and the amide linkage can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to active sites or receptors.
類似化合物との比較
Similar Compounds
- 4-[(4-Chloro-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid
- 4-[(4-Fluoro-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid
- 4-[(4-Iodo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid
Uniqueness
Compared to its analogs, 4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to stronger interactions with biological targets and different chemical reactivity.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its potential for further research and application
特性
IUPAC Name |
4-[(4-bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-9-8-11(4-7-13(9)16)14(18)17-12-5-2-10(3-6-12)15(19)20/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRALHQPAHBGHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)

![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)


![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)
![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)

